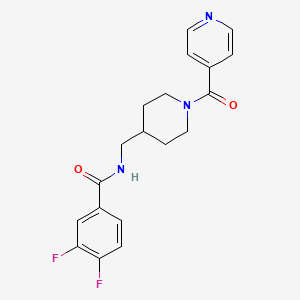

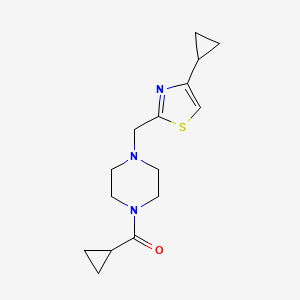

![molecular formula C21H18F2N4O B2752570 2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 922561-74-8](/img/structure/B2752570.png)

2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide” is a versatile material used in scientific research. Its unique properties offer opportunities for various applications, such as drug discovery and materials science1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide”. However, it’s important to note that the synthesis of similar compounds often involves complex organic chemistry reactions.Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and reactivity. However, I couldn’t find specific information on the molecular structure of “2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide”.Chemical Reactions Analysis

The chemical reactions involving “2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide” could not be found in the available resources. Chemical reactions can depend on many factors including the presence of other compounds and the conditions under which the reaction takes place.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its reactivity, stability, and uses. However, I couldn’t find specific information on the physical and chemical properties of “2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide”.科学的研究の応用

Metal-assisted Electrocyclic Reaction

Research into metal-assisted electrocyclic reactions involving similar chemical frameworks has demonstrated the potential of these compounds in creating complex chemical structures through electrocyclic rearrangement. For example, compounds undergoing electrocyclic reactions with cis-Ru(phen)2Cl2 have been shown to yield cationic species isolated as hexafluorophosphate salts, highlighting their role in advanced synthetic chemistry and material science applications (Pal et al., 2000).

Histone Deacetylase Inhibition

Compounds structurally related to "2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide" have been explored for their isotype-selective inhibition of histone deacetylases (HDACs), a class of enzymes involved in regulating gene expression. These inhibitors, such as MGCD0103, block cancer cell proliferation and induce apoptosis, demonstrating the compound's potential in cancer therapy (Zhou et al., 2008).

Organosoluble Polyimides

Research on organosoluble polyimides incorporating trifluoromethyl-substituted benzene highlights the material science applications of similar compounds. These polyimides exhibit good solubility in strong organic solvents and possess high thermal stability, suggesting potential use in the development of advanced polymeric materials (Liu et al., 2002).

KCNQ2/Q3 Potassium Channel Openers

N-pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, showing efficacy in animal models of epilepsy and pain. These findings indicate the potential therapeutic applications of "2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide" in the treatment of neurological disorders (Amato et al., 2011).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific information on the safety and hazards of “2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide”.

将来の方向性

The future directions for research on “2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide” could not be found in the available resources. Future research could focus on understanding its synthesis, mechanism of action, and potential applications in greater detail.

Please note that this analysis is based on the information currently available and may not be comprehensive. Further research and studies may provide additional insights into this compound.

特性

IUPAC Name |

2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O/c22-15-6-7-17(18(23)13-15)21(28)24-16-5-3-4-14(12-16)19-8-9-20(26-25-19)27-10-1-2-11-27/h3-9,12-13H,1-2,10-11H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUABGFIOGJJVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2752494.png)

![N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2752495.png)

![3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2752498.png)

![(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2752503.png)

![3-Benzyl-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2752504.png)

![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2752507.png)